molecular formula C15H15BrN2O3 B7050602 3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide

3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide

Cat. No.: B7050602
M. Wt: 351.19 g/mol
InChI Key: MFDYOBBODUCAAJ-QWHCGFSZSA-N
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Description

3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a furan ring

Preparation Methods

The synthesis of 3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, bromination, and coupling with the pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide include other brominated furan derivatives and pyridine-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer specific reactivity and biological activity. Examples of similar compounds include:

  • 3-bromo-N-(pyridin-2-yl)furan-2-carboxamide
  • 3-bromo-N-(pyridin-3-yl)furan-2-carboxamide
  • 3-bromo-N-(pyridin-4-yl)furan-2-carboxamide

These compounds share structural similarities but may differ in their reactivity and applications.

Properties

IUPAC Name

3-bromo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c16-11-5-9-21-14(11)15(19)18-12-2-1-8-20-13(12)10-3-6-17-7-4-10/h3-7,9,12-13H,1-2,8H2,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDYOBBODUCAAJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC(=O)C3=C(C=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)C3=C(C=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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